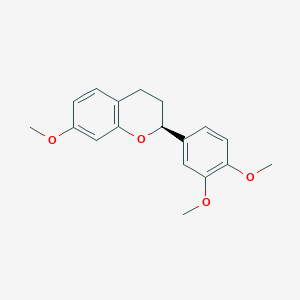

(2S)-3',4',7-Trimethoxyflavan

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTMCSKWSQDRAX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157803 | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116384-26-0 | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2S)-3',4',7-Trimethoxyflavan: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step sequence:

-

Step 1: Claisen-Schmidt Condensation to synthesize the chalcone (B49325) intermediate, (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.

-

Step 2: Asymmetric Transfer Hydrogenation of the chalcone to afford the chiral alcohol, (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol.

-

Step 3: Intramolecular Mitsunobu Reaction for the cyclization of the chiral alcohol to yield the final product, (2S)-3',4',7-Trimethoxyflavan.

Caption: Proposed synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Starting Materials and Intermediates

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

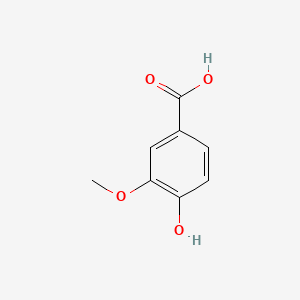

| 2-Hydroxy-4-methoxyacetophenone |  | C₉H₁₀O₃ | 166.17 | Starting Material |

| 3,4-Dimethoxybenzaldehyde |  | C₉H₁₀O₃ | 166.17 | Starting Material |

| (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |  | C₁₈H₁₈O₅ | 314.33 | Intermediate (Chalcone) |

| (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol |  | C₁₈H₂₂O₅ | 318.36 | Intermediate (Chiral Alcohol) |

| This compound |  | C₁₈H₂₀O₄ | 300.35 | Final Product |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Yield | Expected Enantiomeric Excess (ee) |

| 1 | Claisen-Schmidt Condensation | NaOH or KOH | Ethanol (B145695) | Room Temp. | 80-95% | N/A |

| 2 | Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) catalyst, HCOOH/NEt₃ | DMF | Room Temp. | 85-95% | >95% |

| 3 | Intramolecular Mitsunobu Reaction | DIAD, PPh₃ | THF | 0 °C to rt | 60-80% | >95% (retention of ee) |

*Note: Expected yields and ee are based on analogous reactions reported in the literature and may require optimization for this specific substrate.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone)

This procedure is adapted from standard Claisen-Schmidt condensation protocols.

Materials:

-

2-Hydroxy-4-methoxyacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxyacetophenone in ethanol.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH and add 2.0-3.0 equivalents to the ethanolic solution of the acetophenone (B1666503) with stirring.

-

To this mixture, add 1.05 equivalents of 3,4-dimethoxybenzaldehyde dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify to pH 2-3 with 1M HCl.

-

The precipitated yellow solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Expected Characterization Data (for analogous compounds):

-

¹H NMR: Resonances for aromatic protons, two vinylic protons of the α,β-unsaturated system (typically doublets with J ≈ 15 Hz for the E-isomer), and methoxy (B1213986) group singlets.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.

-

IR (cm⁻¹): Characteristic peaks for the hydroxyl group, aromatic C-H, C=O (ketone), and C=C (alkene).

Step 2: Synthesis of (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

This protocol is based on the Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones.[1][2]

Materials:

-

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

-

(R,R)-TsDPEN-Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid (HCOOH)

-

Triethylamine (B128534) (NEt₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of the chalcone (1.0 equivalent) in anhydrous DMF, add the (R,R)-TsDPEN-Ru(II) catalyst (0.5-2 mol%).

-

Add a 5:2 mixture of formic acid and triethylamine (5 equivalents) as the hydrogen source.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral alcohol.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Expected Characterization Data (for analogous compounds):

-

¹H NMR: Disappearance of the vinylic proton signals and appearance of signals corresponding to the CH-OH and CH₂ protons of the propan-1-ol backbone.

-

Chiral HPLC: Baseline separation of the two enantiomers to determine the ee.

Step 3: Synthesis of this compound

This procedure utilizes an intramolecular Mitsunobu reaction for the cyclization step.[3][4] This reaction typically proceeds with inversion of configuration at the stereocenter. Therefore, starting with the (1S)-alcohol will lead to the (2S)-flavan.

Materials:

-

(1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (B44618) (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the chiral alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct, yielding the this compound.

-

The final product should be characterized by NMR and its optical rotation measured.

Expected Characterization Data (for the final product):

-

¹H NMR: Characteristic signals for the flavan (B184786) core, including the proton at C2 (likely a doublet of doublets), and the methylene (B1212753) protons at C3 and C4, along with aromatic and methoxy signals.

-

¹³C NMR: Resonances corresponding to the carbons of the trimethoxyflavan skeleton.

-

Optical Rotation: A specific rotation value ([α]D) should be measured to confirm the enantiopurity of the final product. The sign of the rotation will be characteristic of the (S)-enantiomer.

Logical Relationships and Workflow Diagrams

Caption: Detailed experimental workflow for each synthetic step.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The protocols are based on robust and well-documented chemical transformations and should serve as a strong foundation for researchers aiming to synthesize this and related chiral flavans. It is recommended that each step be optimized to achieve the best possible yields and stereoselectivity.

References

Enantioselective synthesis of 3',4',7-Trimethoxyflavan

An In-depth Technical Guide on the Enantioselective Synthesis of 3',4',7-Trimethoxyflavan (B1631947)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3',4',7-Trimethoxyflavan and the Importance of Enantioselectivity

Flavans are a subclass of flavonoids characterized by a saturated heterocyclic C ring. Many flavonoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The biological activity of chiral flavonoids is often dependent on their stereochemistry, with one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. Therefore, the development of synthetic methods to access enantiomerically pure flavonoids is of paramount importance for the systematic investigation of their therapeutic potential. 3',4',7-Trimethoxyflavan is a specific flavan (B184786) derivative whose biological activities are yet to be fully explored, making its enantioselective synthesis a valuable endeavor for drug discovery and development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to enantiomerically enriched 3',4',7-trimethoxyflavan involves the diastereoselective reduction of the corresponding chiral flavanone, 3',4',7-trimethoxyflavanone. This key intermediate can, in turn, be synthesized through several asymmetric strategies. Two plausible and widely used methods are the asymmetric intramolecular oxa-Michael addition of a 2'-hydroxychalcone (B22705) precursor and the asymmetric hydrogenation of the corresponding flavone, 3',4',7-trimethoxyflavone.

References

The Biosynthesis of (2S)-3',4',7-Trimethoxyflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a methylated flavanone (B1672756), a class of flavonoids with diverse and promising biological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final methylated product. The guide includes a summary of quantitative data for key enzymes, detailed experimental protocols for their characterization, and a visualization of the metabolic pathway.

Introduction

Flavonoids are a large class of plant secondary metabolites with a common C6-C3-C6 skeleton. Among them, flavanones serve as key intermediates for the synthesis of other flavonoid subclasses. The biological properties of flavonoids can be significantly altered by modifications such as hydroxylation, glycosylation, and methylation. O-methylation, in particular, can enhance the metabolic stability, bioavailability, and specific bioactivities of these compounds. This compound is a flavanone with methoxy (B1213986) groups at the 3', 4', and 7 positions of the flavan (B184786) nucleus. This guide elucidates its formation through the general phenylpropanoid and flavonoid biosynthesis pathways, followed by specific methylation events catalyzed by O-methyltransferases (OMTs).

The Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is followed by the flavonoid biosynthesis pathway to construct the flavanone core, which is subsequently methylated by specific O-methyltransferases.

Formation of the Flavanone Backbone

The initial steps leading to the formation of the flavanone precursor, (2S)-naringenin, are well-established and involve the following key enzymes[1][2]:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[3].

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin[4][5].

Hydroxylation to (2S)-Eriodictyol

The immediate precursor for the methylation steps is (2S)-eriodictyol. This is formed from (2S)-naringenin through the action of a specific hydroxylase:

-

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of (2S)-naringenin to produce (2S)-eriodictyol (5,7,3',4'-tetrahydroxyflavanone)[6][7][8].

Sequential O-Methylation

The final steps in the biosynthesis of this compound involve the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of (2S)-eriodictyol. This is catalyzed by a series of regiospecific O-methyltransferases (OMTs)[8][9]. While the exact order of methylation can vary depending on the plant species and the specific enzymes present, a plausible pathway based on characterized OMTs is as follows:

-

7-O-Methylation: A flavanone 7-O-methyltransferase (FOMT) catalyzes the methylation of the 7-hydroxyl group of (2S)-eriodictyol to form (2S)-hesperetin (5,3',4'-trihydroxy-7-methoxyflavanone).

-

3'-O-Methylation: A flavanone 3'-O-methyltransferase then acts on (2S)-hesperetin to methylate the 3'-hydroxyl group, yielding (2S)-homoeriodictyol (5,4'-dihydroxy-3',7-dimethoxyflavanone).

-

4'-O-Methylation: Finally, a flavanone 4'-O-methyltransferase methylates the 4'-hydroxyl group of (2S)-homoeriodictyol to produce the final product, this compound.

It is also possible that the methylation of the B-ring hydroxyls (3' and 4') occurs before the methylation of the A-ring 7-hydroxyl. The precise sequence is determined by the substrate specificity and kinetic parameters of the respective OMTs within a given biological system.

Quantitative Data

The following table summarizes representative kinetic parameters for the key enzyme classes involved in the later stages of this compound biosynthesis. It is important to note that these values are highly dependent on the enzyme source, substrate, and assay conditions.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Flavonoid 3'-Hydroxylase (F3'H) | Gerbera hybrida | Naringenin | ~5 | N/A | [4] |

| Flavanone 7-O-Methyltransferase | Oryza sativa (OsNOMT) | Naringenin | 1.9 ± 0.1 | 25 ± 3 | [10] |

| Flavanone 3'-O-Methyltransferase | Citrus sinensis (CsOMT16) | Eriodictyol | 12.7 ± 1.1 | 0.23 ± 0.01 | [11] |

| Flavonoid 4'-O-Methyltransferase | Dianthus caryophyllus (F 4'-OMT) | Kaempferol | 1.7 | 1.59 | [12] |

Note: N/A indicates data not available in the cited literature. Kinetic data for F3'H is often difficult to obtain due to its membrane-bound nature and dependence on a partner cytochrome P450 reductase.

Experimental Protocols

This section provides a generalized methodology for the key experiments used to characterize the enzymes in the this compound biosynthetic pathway.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of OMTs in Escherichia coli and their subsequent purification, a common prerequisite for in vitro characterization.

1. Gene Cloning:

- The open reading frame of the target OMT gene is amplified by PCR from a cDNA library of the source organism.

- The PCR product is cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).

2. Heterologous Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

3. Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

- Cells are lysed by sonication or high-pressure homogenization.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble protein is loaded onto a chromatography column packed with a resin appropriate for the fusion tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

- The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins).

- The tagged protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).

- The purity of the protein is assessed by SDS-PAGE.

- The purified protein is dialyzed against a storage buffer and stored at -80°C.

In Vitro O-Methyltransferase Activity Assay

This protocol outlines a general method to determine the activity and substrate specificity of a purified OMT.

1. Reaction Mixture Preparation:

- A typical reaction mixture (e.g., 100 µL final volume) contains:

- 50-100 mM buffer (e.g., Tris-HCl, pH 7.5)

- 1-5 µg of purified OMT

- 10-100 µM of the flavonoid substrate (e.g., eriodictyol, dissolved in DMSO)

- 100-500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

- For radiometric assays, [14C-methyl]-SAM can be used.

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme or SAM.

- The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

- The reaction is stopped by the addition of an acid (e.g., HCl) or by extraction with an organic solvent.

3. Product Analysis:

- The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

- The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).

- The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- The identity of the methylated product can be confirmed by comparison with an authentic standard or by detailed structural analysis (e.g., NMR).

4. Kinetic Analysis:

- To determine the Km and kcat values, the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

- The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for OMT Characterization

Caption: Experimental workflow for OMT characterization.

Conclusion

The biosynthesis of this compound is a multi-step process that relies on the coordinated action of enzymes from the general phenylpropanoid pathway, the flavonoid pathway, and a series of regiospecific O-methyltransferases. While the core pathway to the flavanone backbone is well understood, the specific OMTs and the precise sequence of methylation events can be species-dependent. This guide provides a comprehensive framework for understanding this pathway, offering valuable information for researchers aiming to produce this and other methylated flavonoids through metabolic engineering or to explore their therapeutic potential. Further research is needed to fully characterize the OMTs involved in the biosynthesis of this compound and to elucidate the regulatory mechanisms that control its production in nature.

References

- 1. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (2S)-3',4',7-Trimethoxyflavan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a flavan (B184786) compound belonging to the broader class of flavonoids, which are widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. While specific experimental data for this particular flavan is limited in publicly available literature, this document compiles available information and draws comparisons with structurally related compounds to offer a detailed profile. The guide covers physicochemical properties, spectral data, and known biological activities, including its weak cytotoxic effects against HCT116 and HepG2 cancer cell lines. Furthermore, it outlines relevant experimental protocols and discusses potential signaling pathways that may be influenced by this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.35 g/mol | [1] |

| CAS Number | 116384-26-0 | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | 10 mM in DMSO | [1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, are not explicitly available in the reviewed literature. However, based on the known structure and data from analogous trimethoxy-substituted flavones and flavanones, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are influenced by the electron-donating methoxy (B1213986) groups and the stereochemistry at the C2 position.

¹H NMR:

-

Aromatic Protons: Signals for the protons on the A and B rings would be expected in the aromatic region (δ 6.0-8.0 ppm). The substitution pattern of the methoxy groups would lead to specific splitting patterns (e.g., doublets, singlets).

-

Flavan Nucleus Protons: The protons on the C2, C3, and C4 positions of the flavan core would exhibit characteristic signals. The C2 proton, being adjacent to the chiral center and an oxygen atom, would likely appear as a multiplet. The C3 and C4 protons would also show complex splitting patterns due to their diastereotopic nature.

-

Methoxy Protons: Three distinct singlets, each integrating to three protons, would be expected in the upfield region (δ 3.7-4.0 ppm), corresponding to the three methoxy groups.

¹³C NMR:

-

Aromatic Carbons: A series of signals in the downfield region (δ 100-165 ppm) would correspond to the carbons of the aromatic A and B rings. The carbons attached to the methoxy groups would be shifted downfield.

-

Flavan Nucleus Carbons: The C2, C3, and C4 carbons would resonate in the aliphatic region, with the C2 carbon appearing further downfield due to its attachment to the oxygen atom.

-

Methoxy Carbons: Three distinct signals in the region of δ 55-60 ppm would be attributable to the carbons of the three methoxy groups.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 300. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents, leading to fragments at m/z 285, 270, and 255. Retro-Diels-Alder (RDA) fragmentation of the heterocyclic C ring, a common fragmentation pathway for flavonoids, could also be anticipated, yielding characteristic fragment ions corresponding to the A and B rings.

Biological Activity and Experimental Protocols

This compound has been reported to exhibit weak cytotoxic activities against human colorectal carcinoma (HCT116) and human liver cancer (HepG2) cell lines, with IC₅₀ values of 34.36 µg/mL and 38.51 µg/mL, respectively.[1]

Cytotoxicity Assay Protocol (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.

Materials:

-

HCT116 and HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 and HepG2 cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

References

(2S)-3',4',7-Trimethoxyflavan: A Technical Guide to its Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a methoxylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer effects. Understanding the metabolic fate and degradation products of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on established principles of flavonoid metabolism. It details the key enzymatic reactions involved in both Phase I and Phase II metabolism, outlines experimental protocols for studying its biotransformation, and presents quantitative data in a structured format for clarity.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their wide range of biological activities. Methoxylation of flavonoids, as seen in this compound, can significantly alter their metabolic stability and biological activity. The metabolism of xenobiotics, including flavonoids, is broadly categorized into Phase I and Phase II reactions, which primarily occur in the liver.[1] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, making the compound more polar.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, further increasing their water solubility and facilitating their excretion.[2] This guide will focus on the anticipated metabolic pathways and degradation products of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through two main phases: Phase I oxidation, primarily O-demethylation, followed by Phase II conjugation reactions.

Phase I Metabolism: O-Demethylation

The primary route of Phase I metabolism for methoxyflavonoids is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4] For this compound, this would involve the removal of methyl groups from the 3'-, 4'-, and 7-positions, leading to the formation of mono-, di-, and tri-hydroxylated flavans.

The specific CYP isozymes likely involved in the metabolism of methoxyflavones include CYP1A1, CYP1A2, and CYP3A4.[3][5] The position of the methoxy (B1213986) group on the flavan (B184786) backbone influences which CYP isozyme is predominantly responsible for its demethylation.

The potential O-demethylation products of this compound are:

-

(2S)-3'-Hydroxy-4',7-dimethoxyflavan

-

(2S)-4'-Hydroxy-3',7-dimethoxyflavan

-

(2S)-7-Hydroxy-3',4'-dimethoxyflavan

-

(2S)-3',4'-Dihydroxy-7-methoxyflavan

-

(2S)-3',7-Dihydroxy-4'-methoxyflavan

-

(2S)-4',7-Dihydroxy-3'-methoxyflavan

-

(2S)-3',4',7-Trihydroxyflavan

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed during Phase I metabolism, as well as the parent compound if it possesses any hydroxyl groups, can undergo Phase II conjugation reactions.[6] These reactions further increase the polarity of the metabolites, preparing them for excretion. The main conjugation reactions for flavonoids are glucuronidation and sulfation.[7][8]

-

Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: This reaction involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Therefore, the hydroxylated metabolites of this compound are expected to be further metabolized into their respective glucuronide and sulfate (B86663) conjugates.

Quantitative Data Summary

While specific quantitative data for the metabolism of this compound is not currently available in the literature, the following tables provide a generalized summary based on the metabolism of structurally similar methoxyflavonoids.

Table 1: Predicted Phase I Metabolites and Involved Enzymes

| Parent Compound | Metabolite | Reaction Type | Probable Enzymes |

| This compound | (2S)-3'-Hydroxy-4',7-dimethoxyflavan | O-Demethylation | CYP1A1, CYP1A2 |

| This compound | (2S)-4'-Hydroxy-3',7-dimethoxyflavan | O-Demethylation | CYP1A1, CYP1A2, CYP3A4 |

| This compound | (2S)-7-Hydroxy-3',4'-dimethoxyflavan | O-Demethylation | CYP3A4 |

| (2S)-3'-Hydroxy-4',7-dimethoxyflavan | (2S)-3',4'-Dihydroxy-7-methoxyflavan | O-Demethylation | CYP1A1, CYP1A2 |

| (2S)-4'-Hydroxy-3',7-dimethoxyflavan | (2S)-3',4'-Dihydroxy-7-methoxyflavan | O-Demethylation | CYP1A1, CYP1A2 |

| (2S)-7-Hydroxy-3',4'-dimethoxyflavan | (2S)-3',7-Dihydroxy-4'-methoxyflavan | O-Demethylation | CYP1A1, CYP1A2 |

| (2S)-7-Hydroxy-3',4'-dimethoxyflavan | (2S)-4',7-Dihydroxy-3'-methoxyflavan | O-Demethylation | CYP1A1, CYP1A2, CYP3A4 |

| Dihydroxy-methoxyflavan metabolites | (2S)-3',4',7-Trihydroxyflavan | O-Demethylation | Various CYPs |

Table 2: Predicted Phase II Metabolites and Involved Enzymes

| Substrate | Metabolite | Reaction Type | Probable Enzymes |

| Hydroxylated Metabolites | Glucuronide Conjugates | Glucuronidation | UGTs |

| Hydroxylated Metabolites | Sulfate Conjugates | Sulfation | SULTs |

Experimental Protocols

The following provides a detailed methodology for investigating the metabolism of a novel flavonoid like this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary oxidative metabolites and the CYP enzymes responsible for their formation.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the flavonoid stock solution.

-

To identify the specific CYP isozymes involved, pre-incubate separate reactions with specific CYP inhibitors before adding the substrate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using HPLC-MS to identify and quantify the parent compound and its metabolites.

Metabolite Identification

The identification of metabolites is typically achieved using a combination of chromatographic and spectrometric techniques.[9][10][11][12]

-

HPLC: Separates the parent compound from its metabolites based on their physicochemical properties.

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation of the metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for definitive structural confirmation of isolated metabolites.[11]

Visualizations

Predicted Metabolic Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 5. In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 7. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of (2S)-3',4',7-Trimethoxyflavan on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of (2S)-3',4',7-Trimethoxyflavan is limited in publicly available literature. This guide leverages data from a structurally similar methoxyflavone, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), to provide a representative technical overview of the anticipated cytotoxic effects and the experimental methodologies used to assess them. The findings presented for HTMF offer valuable insights into the potential anticancer activities of related trimethoxyflavan structures.

Introduction

Quantitative Cytotoxicity Data

The cytotoxic effects of methoxyflavones are typically evaluated by determining the concentration required to inhibit cell growth by 50% (IC50) after a specific exposure time. The following table summarizes the in vitro cytotoxicity of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) against the human breast cancer cell line, MCF-7, as determined by the MTT assay.[3]

| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Breast Cancer | 24 | 12 |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Breast Cancer | 48 | 8 |

Data extracted from antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7.[3]

Experimental Protocols

A thorough investigation of a compound's in vitro cytotoxicity involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays used to assess cell viability, cell cycle progression, and apoptosis induction.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, and 72 hours).[7]

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest.

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[8]

Protocol:

-

Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[9]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[10]

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Interpretation: The data is typically displayed as a histogram, showing the number of cells in each phase of the cell cycle.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide on the Neuroprotective Effects of Trimethoxyflavones

A Note on (2S)-3',4',7-Trimethoxyflavan: Initial literature searches did not yield specific data for this compound. This technical guide will therefore focus on the neuroprotective effects of closely related and well-researched trimethoxyflavone derivatives, providing a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of neuroscience and drug discovery.

Polymethoxyflavones (PMFs), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone, have garnered significant scientific interest for their potential therapeutic applications.[1][2] Their enhanced metabolic stability and bioavailability, compared to their hydroxylated counterparts, make them promising candidates for the development of novel neuroprotective agents.[1] This guide synthesizes findings from multiple studies to provide a detailed understanding of the neuroprotective activities of various trimethoxyflavone compounds.

Core Neuroprotective Mechanisms of Trimethoxyflavones

The neuroprotective effects of trimethoxyflavones are multifaceted, involving the modulation of several key cellular pathways implicated in neuronal survival and function. The primary mechanisms include potent anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the modulation of neurotransmitter systems.

Anti-Inflammatory Effects: Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Trimethoxyflavones have been demonstrated to suppress neuroinflammatory processes by reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage. Trimethoxyflavones can mitigate oxidative stress by enhancing the endogenous antioxidant capacity. For instance, they have been shown to regulate the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress.[5]

Modulation of Signaling Pathways: Trimethoxyflavones exert their neuroprotective effects by influencing a complex network of intracellular signaling pathways. Key pathways identified include:

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in both cell survival and apoptosis.[6][7]

-

CREB Signaling: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has been shown to increase the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity and survival.[5]

Neurotransmitter System Modulation: Certain trimethoxyflavones have been found to interact with neurotransmitter systems. For example, 5,7,4'-trimethoxyflavone has been shown to upregulate the expression of GABA receptor subunit GABRG2 and serotonin (B10506) receptor subunits 5-HT2B and 5-HT2C.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of different trimethoxyflavone derivatives.

Table 1: In Vitro Neuroprotective Effects of Trimethoxyflavones

| Compound | Model System | Toxin/Stressor | Concentration Range | Key Findings | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | PC12 cells | Dopamine | 3-20 µM | Decreased dopamine-induced toxicity and attenuated redox imbalance. | [5] |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a neuroblastoma cells | Amyloid beta (Aβ₂₅₋₃₅) | Not specified | Prevented Aβ-induced neuronal death and attenuated intracellular ROS accumulation. | [7] |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) | Not specified | Not specified | Not specified | Potent antioxidant and neuroprotective compound. | [8] |

Table 2: In Vivo Neuroprotective Effects of Trimethoxyflavones

| Compound | Animal Model | Insult | Dosage | Key Findings | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | D-galactose treated mice | D-galactose | 4 or 8 mg/kg/day (i.p.) for 2 weeks | Significantly improved behavioral performance in Morris water maze test. | [5] |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Lead acetate (B1210297) treated rats | Lead acetate (100 mg/kg, oral) | 5 and 10 mg/kg (oral) | Reversed lead-induced memory and motor deficits. | [8] |

| 5,7,4'-trimethoxyflavone | LPS-induced memory-impaired mice | Lipopolysaccharide (LPS) | 10/20/40 mg/kg for 21 days | Enhanced spatial memory in Morris Water Maze and reduced anxiety-related measures in Open Field Test. | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of trimethoxyflavones on cell viability.

-

Materials:

-

96-well cell culture plates

-

Neuronal cells of interest (e.g., PC12, N2a)

-

Complete cell culture medium

-

Trimethoxyflavone stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trimethoxyflavone for the desired duration. Include a vehicle control (e.g., DMSO).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in MTT solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Materials:

-

96-well plates

-

N2a neuroblastoma cells

-

2′,7′-dichlorofluorescein diacetate (DCF-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometric plate reader

-

-

Protocol:

-

Plate N2a cells in 96-well plates.[7]

-

After 24 hours, treat the cells with 20 µM DCF-DA for 30 minutes at 37°C.[7]

-

Rinse the cells twice with PBS and replace it with fresh medium.[7]

-

Expose the cells to the trimethoxyflavone and/or the neurotoxic agent (e.g., Aβ).

-

Measure the fluorescence intensity using a fluorometric plate reader at appropriate excitation and emission wavelengths.

-

Western Blotting for Protein Phosphorylation

-

Protocol:

-

Treat cells or tissues as required for the experiment.

-

Lyse the cells or homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., CREB, ERK, JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Visualizations

Trimethoxyflavones modulate a complex network of intracellular signaling pathways to exert their neuroprotective effects. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Caption: Overview of Neuroprotective Mechanisms of Trimethoxyflavones.

Caption: Generalized Workflow for In Vitro Neuroprotection Assays.

Conclusion

Trimethoxyflavones represent a promising class of natural compounds with significant neuroprotective potential. Their ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. While the existing data are promising, further research is warranted to fully elucidate their therapeutic potential, including more detailed structure-activity relationship studies and progression into clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (2S)-3',4',7-Trimethoxyflavan

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method developed for the enantiomeric separation of (2S)-3',4',7-Trimethoxyflavan.

Introduction

This compound is a chiral molecule belonging to the flavanone (B1672756) class of compounds. The stereochemistry of flavanones is of significant interest in pharmaceutical and natural product research, as different enantiomers can exhibit distinct biological activities.[1][2] The development of reliable analytical methods to separate and quantify these enantiomers is crucial for quality control, pharmacological studies, and regulatory compliance.[3] This application note details a robust chiral HPLC method for the effective separation of the enantiomers of 3',4',7-Trimethoxyflavan. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of various flavanones.[4][5][6]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of this compound.

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Based on literature for similar compounds, columns such as Chiralpak® IA, Chiralpak® IB, or Chiralcel® OD-H are excellent starting points.[5]

-

Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) are required.

-

Sample: A racemic or enantiomerically enriched standard of 3',4',7-Trimethoxyflavan is needed for method development and validation.

2.2. Chromatographic Conditions

The following conditions are provided as a starting point and may require optimization for specific instruments and columns.

| Parameter | Recommended Condition |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

2.3. Sample Preparation

-

Accurately weigh approximately 10 mg of the 3',4',7-Trimethoxyflavan standard.

-

Dissolve the standard in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.4. Method Optimization Strategy

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

-

Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter.[5][7][8]

-

Increasing the percentage of alcohol will generally decrease retention times.

-

Decreasing the percentage of alcohol will generally increase retention times and may improve resolution.

-

-

Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter selectivity.

-

Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.[5]

-

Column Temperature: Varying the column temperature between 15 °C and 40 °C can influence enantioselectivity.

Data Presentation

The following table summarizes the expected performance of the chiral HPLC method. The data is hypothetical and should be confirmed experimentally.

| Parameter | Expected Value |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

| Selectivity (α) | > 1.2 |

| Tailing Factor | 0.9 - 1.5 |

Experimental Workflow and Signaling Pathway Diagrams

4.1. Chiral HPLC Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the chiral separation of this compound.

4.2. Logical Relationship for Method Development

This diagram outlines the decision-making process for optimizing the chiral separation method.

References

- 1. mdpi.com [mdpi.com]

- 2. sfera.unife.it [sfera.unife.it]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Direct enantiomeric separation of flavanones by high performance liquid chromatography using various chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Permeability Assessment of (2S)-3',4',7-Trimethoxyflavan

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the in vitro permeability of the flavonoid (2S)-3',4',7-Trimethoxyflavan using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays are crucial for predicting the oral bioavailability and absorption of drug candidates.

Introduction

This compound is a flavonoid compound of interest for its potential biological activities, which may include anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3][4] A critical step in the preclinical development of any potential therapeutic agent is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Intestinal permeability is a key determinant of oral bioavailability.

This application note details two widely used in vitro models to evaluate the permeability of this compound:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive transcellular permeability.[5][6] It is a cost-effective and high-throughput method suitable for early-stage drug discovery.[5][7]

-

Caco-2 Cell Permeability Assay: Considered the gold standard for in vitro prediction of human intestinal absorption.[8] This cell-based model uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[8][9][10][11] This assay can evaluate passive, active, and paracellular transport mechanisms.[6][10]

Data Presentation

Quantitative data from the permeability assays should be summarized for clear interpretation and comparison. The apparent permeability coefficient (Papp), measured in cm/s, is the primary endpoint.

Table 1: PAMPA Permeability Data for this compound and Control Compounds

| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| This compound | 10 | 8.5 ± 0.7 | High |

| Atenolol (Low Permeability) | 10 | 0.2 ± 0.1 | Low |

| Propranolol (High Permeability) | 10 | 15.2 ± 1.1 | High |

Table 2: Caco-2 Permeability Data for this compound and Control Compounds

| Compound | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |

| This compound | 10 | 6.3 ± 0.5 | 12.1 ± 1.0 | 1.9 | High |

| Atenolol (Low Permeability) | 10 | 0.3 ± 0.1 | 0.4 ± 0.1 | 1.3 | Low |

| Propranolol (High Permeability) | 10 | 18.5 ± 1.5 | 19.0 ± 1.8 | 1.0 | High |

| Talinolol (P-gp Substrate) | 10 | 1.2 ± 0.2 | 8.4 ± 0.7 | 7.0 | Low (efflux) |

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA methodologies.[5][6][7][12][13]

3.1.1. Materials

-

96-well donor and acceptor plates

-

PVDF membrane (hydrophobic)

-

Lecithin (B1663433) (e.g., from soybean)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Control compounds (e.g., atenolol, propranolol)

-

DMSO (for stock solutions)

-

Plate shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

3.1.2. Experimental Workflow

Caption: Workflow for the PAMPA permeability assay.

3.1.3. Procedure

-

Prepare Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).

-

Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

-

Prepare Donor Solutions: Prepare a 10 mM stock solution of this compound and control compounds in DMSO. Dilute the stock solution in PBS to a final concentration of 10 µM (the final DMSO concentration should be ≤1%).

-

Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.

-

Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.

-

Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

-

Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

3.1.4. Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA / Ceq))

Where:

-

VD is the volume of the donor well (cm³)

-

VA is the volume of the acceptor well (cm³)

-

A is the surface area of the membrane (cm²)

-

t is the incubation time (s)

-

CA is the concentration of the compound in the acceptor well at time t

-

Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA)

Caco-2 Permeability Assay

This protocol is based on established methods for Caco-2 cell permeability studies.[8][9][10][11][14]

3.2.1. Materials

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

This compound

-

Control compounds (e.g., atenolol, propranolol, talinolol)

-

Lucifer yellow

-

Transepithelial Electrical Resistance (TEER) meter

-

Incubator (37°C, 5% CO₂, 95% humidity)

-

LC-MS/MS system

3.2.2. Experimental Workflow

Caption: Workflow for the Caco-2 cell permeability assay.

3.2.3. Procedure

-

Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[9] Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Monolayer Differentiation: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]

-

Monolayer Integrity Check:

-

TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >200 Ω·cm² generally indicate a confluent monolayer.[14]

-

Lucifer Yellow Assay: Perform a permeability test with Lucifer Yellow, a membrane-impermeable fluorescent marker. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms tight junction integrity.[8]

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

-

Prepare dosing solutions of this compound and controls in HBSS.

-

For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking for 2 hours.

-

-

Sample Analysis: At the end of the incubation, collect samples from the receiver chamber. Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

3.2.4. Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s)

-

A is the surface area of the insert (cm²)

-

C0 is the initial concentration of the compound in the donor chamber (µM)

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[11]

Visualization of Permeability Pathways

The Caco-2 assay helps to elucidate the potential routes of intestinal absorption.

Caption: Routes of intestinal drug absorption.

References

- 1. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. benchchem.com [benchchem.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. enamine.net [enamine.net]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. youtube.com [youtube.com]

- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Application of Methoxyflavones in Cancer Research: Focus on (2S)-3',4',7-Trimethoxyflavan Analogs

Disclaimer: As of the current date, there is a notable lack of specific research data available for the stereoisomer (2S)-3',4',7-Trimethoxyflavan in the context of cancer research. The following application notes and protocols are based on studies of the structurally related and well-researched flavone, 3',4',7-Trimethoxyflavone (TMF) , and its derivatives. While these findings provide valuable insights into the potential of methoxyflavones, the biological activities described may not be directly attributable to this compound.

Application Notes

Introduction

Methoxyflavones, a class of flavonoids characterized by methoxy (B1213986) functional groups, are emerging as promising candidates in oncology research. Their therapeutic potential stems from diverse mechanisms of action, including the modulation of multidrug resistance, induction of programmed cell death (apoptosis), and inhibition of cancer cell proliferation. This document focuses on the application of 3',4',7-Trimethoxyflavone (TMF) and its derivatives as representative examples of this class of compounds in cancer research.

Key Mechanisms of Action

1. Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2). TMF and its hydroxylated analog, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), have been identified as potent inhibitors of BCRP.[1][2] They act by downregulating the expression of the BCRP protein and inhibiting its drug efflux function.[1][2] This leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to treatment.[1][2]

2. Induction of Apoptosis: 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to induce apoptosis in human breast cancer (MCF-7) cells.[3] The proposed mechanism involves the modulation of key apoptotic regulatory proteins, including the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio ultimately triggers the apoptotic cascade. In silico models further suggest that HTMF may disrupt the interaction between MDM2 and p53, leading to p53 stabilization and activation.[3]

3. Anti-Proliferative Activity: Derivatives of methoxyflavones have demonstrated direct anti-proliferative effects against various cancer cell lines. For instance, a derivative of 5,6,7-trimethoxyflavone (B192605) exhibited potent growth inhibition against human pancreatic cancer cells (Aspc-1).[4]

Data Summary

Table 1: Efficacy of TMF and Derivatives in Reversing BCRP/ABCG2-Mediated Multidrug Resistance[1][2]

| Compound | Cancer Cell Line | Chemotherapeutic Agent | RI50 (nM)¹ |

| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP | SN-38 | 18 |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | SN-38 | 7.2 |

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP | SN-38 | 25 |

| ¹RI50: Concentration of the compound required to cause a twofold reduction in drug sensitivity, indicating the potency of resistance reversal. |

Table 2: Anti-proliferative Activity of a 5,6,7-trimethoxyflavone Derivative[4]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 3c² | Aspc-1 (Pancreatic) | 5.30 |

| ²A synthesized derivative of 5,6,7-trimethoxyflavone. |

Experimental Protocols

Protocol 1: In Vitro Multidrug Resistance Reversal Assay

Objective: To evaluate the potential of a test compound to reverse BCRP/ABCG2-mediated drug resistance.

Materials:

-

Parental cancer cell line (e.g., K562) and its BCRP-overexpressing counterpart (e.g., K562/BCRP).

-

Test compound (e.g., TMF).

-

BCRP substrate chemotherapeutic agent (e.g., SN-38).

-

Complete cell culture medium.

-

96-well microplates.

-

Cell viability assay reagent (e.g., MTT, PrestoBlue).

Procedure:

-

Seed both parental and resistant cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound.

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Determine cell viability using a suitable assay.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) of the chemotherapeutic agent under each condition.

-

The reversal fold is calculated by dividing the GI₅₀ of the chemotherapeutic agent alone by the GI₅₀ in the presence of the test compound in the resistant cell line.

Protocol 2: Western Blot Analysis of BCRP Expression

Objective: To determine the effect of a test compound on the protein expression level of BCRP.

Materials:

-

BCRP-overexpressing cancer cells (e.g., K562/BCRP).

-

Test compound.

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blot equipment.

-

Primary antibodies: anti-BCRP and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Treat the cells with the test compound at various concentrations for 48-72 hours.

-